Allyl p-tolyl ether

Overview

Description

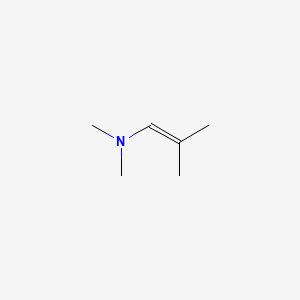

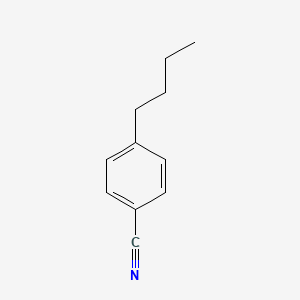

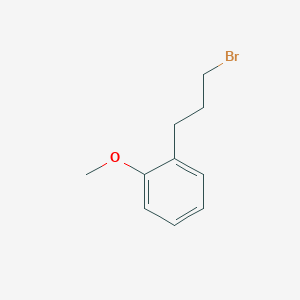

Allyl p-tolyl ether is an organic compound characterized by the presence of an allyl group attached to a p-tolyl ether moiety

Synthetic Routes and Reaction Conditions:

Williamson Ether Synthesis: One common method for preparing this compound is the Williamson ether synthesis. This involves the reaction of p-tolyl alcohol with allyl bromide in the presence of a strong base such as sodium hydride or potassium hydroxide. The reaction typically occurs in an aprotic solvent like dimethyl sulfoxide or tetrahydrofuran.

Alkylation of Phenols: Another method involves the alkylation of p-cresol with allyl chloride in the presence of a base such as sodium hydroxide. This reaction can be carried out under reflux conditions to achieve the desired product.

Industrial Production Methods:

- Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions. Catalysts and optimized reaction parameters are used to maximize yield and purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction of this compound can lead to the formation of saturated ethers. Hydrogenation using palladium on carbon as a catalyst is a typical method.

Substitution: The allyl group in this compound can participate in substitution reactions. For example, halogenation can occur in the presence of halogenating agents like bromine or chlorine.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Hydrogen gas with palladium on carbon catalyst under mild pressure.

Substitution: Bromine or chlorine in an inert solvent like carbon tetrachloride.

Major Products Formed:

Oxidation: Formation of p-tolyl aldehyde or p-tolyl acid.

Reduction: Formation of saturated ethers.

Substitution: Formation of halogenated derivatives.

Chemistry:

- This compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

- It serves as a precursor for the synthesis of polymers and resins.

Biology and Medicine:

- Research is ongoing to explore the potential biological activities of this compound and its derivatives. These compounds may exhibit antimicrobial or anticancer properties.

Industry:

- In the materials science field, this compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

Target of Action

Allyl p-tolyl ether is a chemical compound with the molecular formula C10H12O

Mode of Action

The primary reaction involving this compound is the Claisen rearrangement . This is a key organic reaction that involves the thermal rearrangement of allyl vinyl ethers to form β-aryl allyl ethers . The rearrangement of this compound occurs through an asynchronous concerted mechanism .

Biochemical Pathways

Its primary use is in the Claisen rearrangement, a chemical reaction used to form β-aryl allyl ethers .

Pharmacokinetics

For instance, its boiling point is 285 °C , and its melting point is 47-49 °C .

Result of Action

The result of the Claisen rearrangement involving this compound is the formation of β-aryl allyl ethers . This reaction is specific to allyl aryl ethers and allyl vinyl ethers . The rearrangement initially produces a non-aromatic intermediate, which quickly undergoes a proton shift to reform the aromatic ring in the product .

Action Environment

The rate of the Claisen rearrangement involving this compound is enhanced in polar and protic solvents due to specific solute-solvent interactions . This indicates that the reaction environment can significantly influence the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

Allyl p-tolyl ether plays a significant role in biochemical reactions, particularly in the context of organic synthesis. It is known to undergo Claisen rearrangement, a reaction that transforms allyl aryl ethers into ortho-allyl phenols. This reaction is catalyzed by heat and does not require the presence of enzymes or proteins. The Claisen rearrangement of this compound involves the breaking of the carbon-oxygen bond and the formation of a new carbon-carbon bond, resulting in the migration of the allyl group to the ortho position of the aromatic ring .

Molecular Mechanism

The molecular mechanism of action of this compound primarily involves its participation in the Claisen rearrangement. This reaction proceeds through a concerted mechanism, where the carbon-oxygen bond of the ether breaks simultaneously with the formation of a new carbon-carbon bond between the allyl group and the aromatic ring. This rearrangement results in the formation of a new double bond and the dearomatization of the aromatic ring . The reaction is facilitated by the electron-donating properties of the allyl group, which stabilize the transition state and lower the activation energy required for the rearrangement.

Comparison with Similar Compounds

Allyl phenyl ether: Similar structure but with a phenyl group instead of a p-tolyl group.

Benzyl p-tolyl ether: Contains a benzyl group instead of an allyl group.

Allyl anisole: Contains a methoxy group instead of a p-tolyl group.

Comparison:

Allyl phenyl ether: Allyl p-tolyl ether has a methyl group on the aromatic ring, which can influence its reactivity and physical properties.

Benzyl p-tolyl ether: The presence of a benzyl group instead of an allyl group affects the compound’s reactivity, particularly in substitution reactions.

Allyl anisole: The methoxy group in allyl anisole can lead to different electronic effects compared to the methyl group in this compound, impacting its chemical behavior.

This compound stands out due to the presence of the p-tolyl group, which imparts unique electronic and steric properties, making it a valuable compound in various chemical and industrial applications.

Properties

IUPAC Name |

1-methyl-4-prop-2-enoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-3-8-11-10-6-4-9(2)5-7-10/h3-7H,1,8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AROCNZZBLCAOPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10946086 | |

| Record name | 1-Methyl-4-[(prop-2-en-1-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10946086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23431-48-3 | |

| Record name | 23431-48-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406918 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methyl-4-[(prop-2-en-1-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10946086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The Claisen Rearrangement is a fundamental reaction in organic chemistry. Can you elaborate on the kinetics of this rearrangement for Allyl p-Tolyl Ether based on the research provided?

A1: While both papers delve into the rearrangement of this compound, the first paper ["The Claisen Rearrangement. I. A Kinetic Study of the Rearrangement of this compound in Diphenyl Ether Solution" []] specifically focuses on the kinetic aspects. This research likely examines the reaction rate under different conditions (temperature, concentration, etc.) in a diphenyl ether solution. Understanding the kinetics is crucial for predicting reaction times and optimizing yields in practical applications.

Q2: The second paper mentions a combined experimental and theoretical approach. How can computational chemistry contribute to understanding the Claisen Rearrangement of this compound?

A2: The title "A joint experimental and theoretical study of kinetic and mechanism of rearrangement of this compound" [] highlights the power of combining experimental data with computational modeling. Computational chemistry can provide insights into:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.